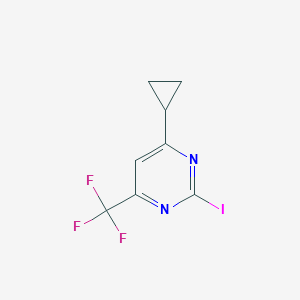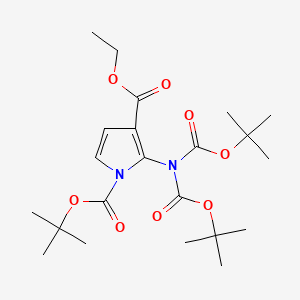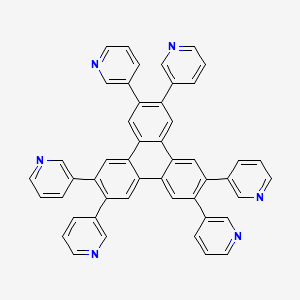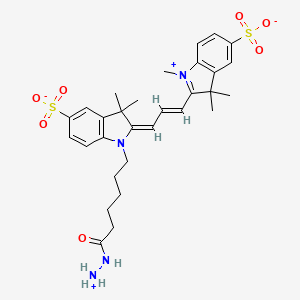
Sulfo-Cyanine3 hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine3 hydrazide is a water-soluble sulfated derivative of Cyanine3 dye. It is characterized by its yellow-orange fluorescence and is widely used in various scientific applications due to its excellent photostability and high fluorescence intensity. The compound has a terminal hydrazide group, making it highly reactive and suitable for conjugation with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 hydrazide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and a hydrazide group to the Cyanine3 dye structure. The synthesis typically involves the following steps:
Formation of Cyanine3 Dye: The initial step involves the synthesis of Cyanine3 dye, which is achieved by reacting indolenine derivatives with a polymethine bridge.
Introduction of Sulfo Groups: Sulfo groups are introduced to the Cyanine3 dye to enhance its water solubility. This is usually done through sulfonation reactions.
Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 hydrazide undergoes various chemical reactions, including:
Conjugation Reactions: The hydrazide group reacts efficiently with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Aldehydes and Ketones: Used in conjugation reactions to form hydrazones.
Oxidizing Agents: Used in oxidation reactions.
Reducing Agents: Used in reduction reactions.
Major Products Formed
Hydrazones: Formed from the reaction of this compound with aldehydes and ketones.
Scientific Research Applications
Sulfo-Cyanine3 hydrazide has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids.
Imaging: Utilized in fluorescence imaging techniques to visualize cellular structures and processes.
Diagnostics: Employed in diagnostic assays to detect specific biomolecules.
Molecular Biology: Used in techniques such as rolling circle amplification for detecting nucleic acids.
Mechanism of Action
The mechanism of action of Sulfo-Cyanine3 hydrazide involves its ability to conjugate with biomolecules through its hydrazide group. This conjugation allows the compound to attach to specific molecular targets, enabling their visualization through fluorescence. The fluorescence properties of the compound are due to its unique chemical structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine5 hydrazide
- Sulfo-Cyanine7 hydrazide
- Cyanine3 maleimide
- Cyanine5 maleimide
Uniqueness
Sulfo-Cyanine3 hydrazide is unique due to its high water solubility, excellent photostability, and high fluorescence intensity. These properties make it particularly suitable for applications in aqueous
Properties
Molecular Formula |
C30H38N4O7S2 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(2E)-1-[6-(azaniumylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
InChI Key |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


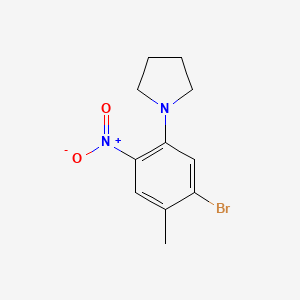

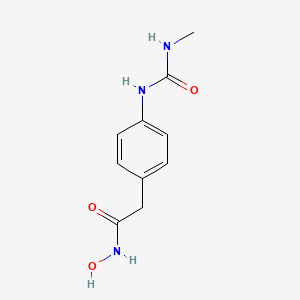
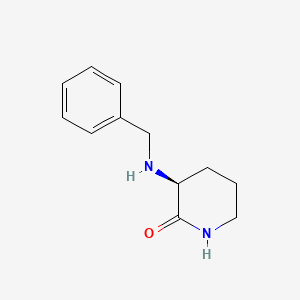
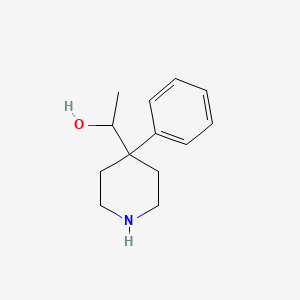
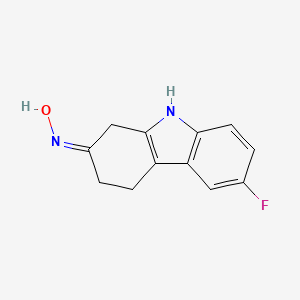
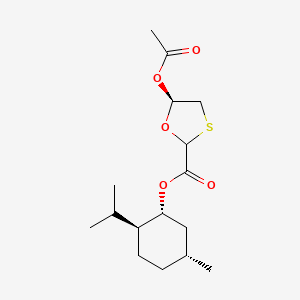
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
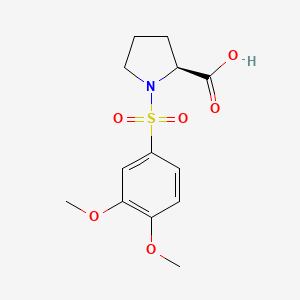
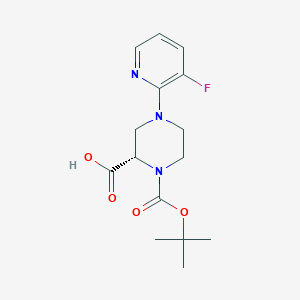
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
